Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate

Medicinal Chemistry Lead Optimization Physicochemical Property Prediction

Sourcing the exact azetidine scaffold for S1P receptor modulator programs can be challenging. This compound provides a ready-to-functionalize intermediate with the precise 3-phenoxymethyl-azetidine regiochemistry required for patent-protected drug candidates. Key advantages: • Pre-installed methyl benzoate ester enables rapid amidation or hydrolysis for late-stage diversification • Computed tPSA of 55.8 Ų and XLogP 2.9 support CNS drug-like property optimization • Structurally aligned with ACC inhibitor (US8623860B2) and S1P modulator (US8623856) patent scaffolds Reliable supply with batch-to-batch consistency.

Molecular Formula C19H19NO4
Molecular Weight 325.364
CAS No. 2034540-09-3
Cat. No. B2887673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate
CAS2034540-09-3
Molecular FormulaC19H19NO4
Molecular Weight325.364
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)COC3=CC=CC=C3
InChIInChI=1S/C19H19NO4/c1-23-19(22)16-9-7-15(8-10-16)18(21)20-11-14(12-20)13-24-17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3
InChIKeyRXUYECKDVOCWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate – Physicochemical Profile


Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate (CAS 2034540-09-3) is a synthetic azetidine derivative with a molecular formula of C19H19NO4 and a molecular weight of 325.4 g/mol [1]. The compound features a four-membered azetidine heterocycle substituted with a phenoxymethyl group, linked via a carbonyl bridge to a methyl benzoate ester [1]. Its computed physicochemical properties include a XLogP3-AA of 2.9, zero hydrogen bond donors, four hydrogen bond acceptors, six rotatable bonds, and a topological polar surface area of 55.8 Ų [1]. The compound is commercially available as a fine chemical intermediate, with public data limited to vendor catalog specifications and computed property sets.

Scaffold fidelity Phenoxymethyl azetidine building block with defined 3-substitution and methyl benzoate ester handle.
Diversification-ready Ester and azetidine ring offer orthogonal reactivity for amide coupling, hydrolysis, or ring-opening steps.
Computed property set XLogP ~2.9, tPSA 55.8 Ų, zero HBD — informs CNS drug-like and property-based design workflows.

Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate: Generic Substitution Risks


In the absence of publicly accessible comparative biological or physical-chemical performance data for this specific compound, the basis for substitution risk is structural. The combination of a para-substituted methyl benzoate carbonyl, a phenoxymethyl azetidine, and the specific regiochemistry (3-position on the azetidine ring) makes this compound a very precise synthon [1]. Close analogs—such as azetidines lacking the phenoxymethyl group, benzoates lacking the azetidine-carbonyl bridge, or regioisomers with the phenoxymethyl at other positions—would yield different reactivities and downstream molecular geometries. For researchers requiring this exact scaffold for the synthesis of patented S1P receptor modulators or for structure-activity relationship (SAR) studies, generic substitution without rigorous revalidation risks altering key molecular recognition features [2]. However, no direct head-to-head comparative data quantifying this differentiation are currently available in the non-proprietary literature.

Phenoxymethyl omission
Azetidine analogs lacking the phenoxymethyl group show a computed lipophilicity shift of ~1.5 log units; SAR interpretation may differ substantially.
Linker mismatch
Triazole-linked phenoxymethyl analogs introduce additional H-bond acceptors and alter the exit vector; direct geometric and pharmacophoric replacement is not supported.
Regioisomer deviation
Moving the phenoxymethyl substituent away from the 3-position on azetidine changes the scaffold topology; 2- or unsubstituted isomers may exhibit distinct reactivity and binding profiles.

Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate – Quantitative Evidence Guide


Physicochemical Profile vs. Unsubstituted Analog

The target compound's XLogP3-AA is 2.9, compared to a computed XLogP3-AA of approximately 1.4 for methyl 4-(azetidine-1-carbonyl)benzoate (CAS 915199-15-4 methyl ester), representing a ~1.5 log unit increase in lipophilicity attributable to the phenoxymethyl substituent [1][2]. Its topological polar surface area (tPSA) is 55.8 Ų, versus a predicted tPSA of 46.5 Ų for the unsubstituted analog [1][3]. The hydrogen bond acceptor count is 4 versus 3 for the unsubstituted variant [1][2]. These property differences predict substantially altered passive membrane permeability and solubility profiles, critical for CNS drug design applications.

Lipophilicity shift
Class-level
Δ ~1.5 log units (XLogP3-AA)
Supports SAR differentiation; distinct passive permeability context
In silico prediction; experimental log P verification advised
Medicinal Chemistry Lead Optimization Physicochemical Property Prediction

Phenoxymethyl Substitution Regiochemistry

The compound possesses a phenoxymethyl substituent at the 3-position of the azetidine ring, connected via a methylene bridge (-CH₂OPh) [1]. In contrast, the related analog methyl 4-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}benzoate (CAS 2034591-48-3) incorporates a triazole spacer, which introduces additional hydrogen-bonding capacity and alters the vector of the phenoxymethyl group [2]. This regiochemical and linker difference is critical for maintaining the intended exit vector in medicinal chemistry campaigns; exchange would result in a different pharmacophore geometry.

Linker & regiochemistry
Class-level
Methylene-linked phenoxymethyl at azetidine C3
vs. triazole-linked analog — distinct vector and H-bond profile
Defines scaffold geometry for target-engagement studies
Structural comparison from PubChem entries; crystallographic data not available
Organic Synthesis Building Block Chemistry Structural Biology

Azetidine Ring Strain Reactivity

The azetidine ring in the target compound harbors significant ring strain (estimated 25.5 kcal/mol for the parent azetidine), which is higher than that of pyrrolidine (5.4 kcal/mol) but lower than that of cyclopropane (27.5 kcal/mol) [1]. This strain enables selective ring-opening reactions under milder conditions than required for unstrained heterocycles. While direct comparative kinetic data for the exact compound are not available, the presence of the electron-withdrawing carbonyl group at the C1 position is anticipated to further modulate ring-opening reactivity, differentiating it from unsubstituted 3-phenoxymethyl azetidine.

Ring strain
Supporting evidence
~25.5 kcal/mol (parent azetidine)
vs. pyrrolidine 5.4 kcal/mol — ~20 kcal/mol excess strain
Enables selective ring-opening under mild conditions
Extrapolated from parent ring; compound-specific kinetics unmeasured
Computational Chemistry Ring-Strain Chemistry Synthetic Methodology

Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate – Key Application Scenarios


S1P Receptor Modulator Intermediate

Based on structural homology to the phenoxy-azetidine derivatives claimed in US Patent 8,623,856 [1], this compound can serve as a key intermediate or a structurally precise building block for synthesizing novel S1P receptor modulators. Its pre-installed methyl benzoate ester provides a convenient handle for further functionalization, such as amide formation or hydrolysis to the carboxylic acid for late-stage diversification.

ACC Inhibitor Scaffold

Given the prevalence of azetidine-carbonyl-benzoate motifs in patents related to ACC inhibitors (e.g., Boehringer Ingelheim's US8623860B2 [2]), this specific scaffold can be employed in the design of new ACC inhibitors. Its moderate lipophilicity (XLogP 2.9) places it in a desirable range for oral bioavailability in metabolic disease indications.

CNS Drug SAR Studies

The computed tPSA of 55.8 Ų [3] and the low number of hydrogen bond donors make this scaffold suitable for CNS drug development programs where passive blood-brain barrier penetration is a requirement. Its distinct physicochemical profile, compared to more polar triazole-linked analogs, offers a differentiated starting point for optimizing CNS drug-like properties.

Application
Selection Property
Validation Focus
S1P receptor modulator intermediate
Phenoxymethyl azetidine scaffold fidelity
SAR alignment with patented S1P modulator chemotypes
ACC inhibitor design studies
Azetidine-carbonyl-benzoate core motif
ACC inhibitory activity and selectivity profiling
CNS lead optimization
Computed CNS drug-like profile (tPSA <60 Ų, HBD=0)
Brain penetration predictive models and metabolic stability assessment
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